molecular formula C14H9Br B047481 9-Bromophenanthrene CAS No. 573-17-1

9-Bromophenanthrene

Cat. No.: B047481
CAS No.: 573-17-1
M. Wt: 257.12 g/mol
InChI Key: RSQXKVWKJVUZDG-UHFFFAOYSA-N
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Description

9-Bromophenanthrene (CAS: 573-17-1) is a halogenated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₄H₉Br and a molecular weight of 257.13 g/mol.

Preparation Methods

Bromination Using Layered Double Hydroxides (LDHs)

Reaction Mechanism and Conditions

The patent CN107151197B discloses a method where phenanthrene undergoes bromination using potassium bromide (KBr) and zinc-aluminum-bromate LDHs (ZnAl-BrO₃-LDHs) in a mixed solvent of acetic acid and water. The LDHs act as a bromine reservoir, releasing Br⁻ ions under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, with the bromine atom directed to the 9-position due to steric and electronic effects of the phenanthrene framework.

Key parameters include:

  • Molar ratio : Phenanthrene:KBr:ZnAl-BrO₃-LDHs = 1:0.9:0.6

  • Temperature : 20–70°C (optimal at 30°C)

  • Reaction time : 2–5 hours (optimal at 4 hours)

  • Solvent system : Acetic acid:water (3:1 v/v)

The reaction mixture is extracted with methylene chloride, washed with water, and purified via column chromatography (petroleum ether:ethyl acetate = 15:1) to yield 9-bromophenanthrene as white crystals (64–65°C melting point).

Yield and Advantages

This method achieves a 70% yield with high regioselectivity. The use of ZnAl-BrO₃-LDHs enhances bromine utilization (≈85% efficiency) and minimizes waste, as the LDHs can be regenerated. Compared to traditional bromination agents like Br₂, this approach reduces corrosive byproducts and eliminates the need for hazardous gas handling .

Radical-Initiated Bromination

Limitations and Scalability

Radical bromination requires strict anhydrous conditions and inert atmospheres, increasing operational complexity. Additionally, the formation of di-brominated byproducts necessitates careful purification. However, the high yield and compatibility with electron-deficient arenes make this method valuable for specialized applications .

Grignard Reagent-Mediated Synthesis

Challenges

Grignard reagents are moisture-sensitive and require cryogenic conditions (−78°C), limiting industrial scalability. Furthermore, competing side reactions (e.g., ortho-bromination) reduce regioselectivity compared to LDH or radical methods .

Comparative Analysis of Methods

Parameter LDH Method Radical Bromination Grignard Route
Yield 70%80% (di-brominated product)Not reported
Reaction Time 4 hours4.5 hours>6 hours
Temperature 30°CReflux (~66°C)−78°C (hypothetical)
Selectivity High (single isomer)ModerateLow
Environmental Impact Low (reusable catalyst)Moderate (toxic reagents)High (solvent waste)

Mechanistic Insights and Optimization Strategies

Role of ZnAl-BrO₃-LDHs

The LDH structure ([Zn₁₋ₓAlₓ(OH)₂]⁺(BrO₃⁻)·yH₂O) facilitates bromine release through ion exchange in acidic media. The layered morphology increases surface area, enhancing contact between phenanthrene and Br⁻ ions. Kinetic studies suggest a second-order dependence on phenanthrene and Br⁻ concentrations .

Enhancing Radical Bromination Efficiency

Optimizing the AIBN:NBS ratio (1:10) minimizes side reactions. Polar solvents like THF stabilize bromine radicals, improving selectivity. Future work could explore photocatalysts to reduce reliance on thermal initiation .

Applications and Industrial Relevance

This compound’s utility spans:

  • Pharmaceuticals : Intermediate in antitumor agents (e.g., camptothecin derivatives).

  • Materials Science : Building block for organic light-emitting diodes (OLEDs).

  • Agrochemicals : Precursor for bioactive phenanthrene derivatives.

The LDH method’s scalability (patented in China) positions it as the leading industrial process, while radical bromination remains favored in laboratory settings for its rapid kinetics .

Chemical Reactions Analysis

Types of Reactions: 9-Bromophenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Friedel-Crafts Reactions: Typically involve the use of aluminum chloride as a catalyst.

    Diels-Alder Reactions: Involve dienes and dienophiles under thermal conditions.

Major Products:

Scientific Research Applications

General Properties

9-Bromophenanthrene is characterized by its solid state at room temperature, high melting point (60-64°C), and sparing solubility in water, while being soluble in various organic solvents such as ethanol and acetone. The presence of a bromine atom at the ninth carbon position of the phenanthrene structure enhances its reactivity and fluorescence properties under ultraviolet (UV) light .

Analytical Chemistry

One of the primary applications of this compound is in analytical chemistry, particularly in fluorescence-based detection methods. Recent studies have demonstrated its effectiveness as a fluorescence probe for detecting metal ions such as chromium (Cr(6+)) and iron (Fe(3+)). The compound exhibits room temperature phosphorescence (RTP), which can be optimized for sensitive detection at low concentrations. For instance, a study utilizing a Flow Inject Drop Luminescence Sensor (FIDLS) system reported a minimum detectable concentration of 8.0 × 10^-10 mol/L for this compound, highlighting its potential for trace analysis .

Coordination Chemistry

This compound has been effectively used in coordination reactions, where it acts as a ligand. Its ability to form complexes with various metal ions allows for the development of new materials with tailored properties. The fluorescence characteristics of this compound make it particularly suitable for monitoring these coordination processes through fluorescence spectroscopy .

Synthesis of Derivatives

The bromine atom in this compound makes it an ideal precursor for synthesizing various derivatives through electrophilic substitution reactions. For example, bromination reactions can yield dibromophenanthrenes, which have been characterized using techniques like NMR and X-ray diffraction . These derivatives often exhibit altered physical and chemical properties that can be exploited in further research.

Nonlinear Optical Applications

Recent investigations into the nonlinear optical (NLO) properties of this compound have revealed its potential in optoelectronic applications such as optical switching and telecommunications. The compound's molecular structure allows for significant electronic transitions, which are crucial for enhancing NLO effects. Studies indicate that compounds with higher dipole moments and polarizability—characteristics found in this compound—are more effective in these applications .

Case Study 1: Room Temperature Phosphorescence Analysis

A study focused on optimizing the RTP of this compound revealed that sodium deoxycholate (NaDC) could enhance its phosphorescence. The researchers optimized various parameters including injection speed and solvent composition to achieve maximum intensity at specific concentrations, demonstrating the practical application of this compound in advanced analytical techniques .

Case Study 2: Synthesis of Poly(this compound)

Electrosynthesis techniques have been employed to create poly(this compound), a novel semiconducting polymer derived from this compound through anodic oxidation. This polymer showcases promising electrical properties that could be harnessed in organic electronics, indicating a significant advancement in material science applications .

Mechanism of Action

The mechanism of action of 9-bromophenanthrene involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom makes the compound more reactive towards nucleophiles, allowing it to undergo substitution reactions. Additionally, its fluorescence properties under ultraviolet light make it useful as a molecular probe in analytical applications .

Comparison with Similar Compounds

Physical and Thermochemical Properties

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Vapor Pressure (Pa, 25°C) Sublimation ΔH (kJ/mol)
9-Bromophenanthrene C₁₄H₉Br 60–66 180–190 (2 mmHg) 1.2 × 10⁻³ 98.5
9-Chlorophenanthrene C₁₄H₉Cl 72–74 200–210 (2 mmHg) 3.5 × 10⁻³ 89.7
9-Bromoanthracene C₁₄H₉Br 105–107 Sublimes at 190 2.8 × 10⁻⁴ 104.2
1-Bromopyrene C₁₆H₉Br 118–120 240–250 (0.1 mmHg) 6.7 × 10⁻⁵ 112.8
9,10-Dibromophenanthrene C₁₄H₈Br₂ 145–148 220–230 (0.5 mmHg) 4.1 × 10⁻⁶ 121.3

Key Observations :

  • Thermal Stability : Brominated PAHs generally exhibit higher sublimation enthalpies compared to chlorinated analogues due to stronger van der Waals interactions .
  • Solubility: Brominated derivatives (e.g., this compound) are more soluble in non-polar solvents than chlorinated or iodinated counterparts due to polarizability differences .

Dearomative Reactions

This compound undergoes dearomative carbo-diboration with visible-light catalysis to yield dihydro derivatives (72% yield), a reaction that fails with 1-bromonaphthalene due to the latter’s higher aromaticity .

Cross-Coupling Reactions

  • Suzuki-Miyaura : Reacts with boronic acids to form biaryls, crucial for pharmaceuticals and materials science .
  • Rhodium-Catalyzed Arylation : Efficiently couples with phosphines (60–75% yields), outperforming sterically hindered aryl bromides .

Comparison with 9-Bromoanthracene :

  • Friedel-Crafts Acylation : this compound forms 3-acetyl derivatives (e.g., compound 28 ), while 9-iodophenanthrene fails under similar conditions, necessitating Finkelstein reactions for iodination .
  • Electrophilic Substitution : Bromine’s moderate electronegativity balances reactivity and directing effects, unlike chlorine (less reactive) or iodine (prone to elimination) .

Biological Activity

9-Bromophenanthrene (C14H9Br) is a halogenated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique biological activities and potential applications in various fields, including environmental science and medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, encompassing its metabolism, mutagenicity, phototoxicity, and implications for human health.

This compound is characterized by a bromine atom attached to the ninth carbon of the phenanthrene structure, which significantly influences its chemical reactivity and biological interactions. The compound is a solid at room temperature with a melting point ranging from 60-64°C and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone .

Metabolism and Toxicological Profile

Metabolism : The metabolic pathways of this compound have been studied primarily through its interaction with liver microsomes. Research indicates that it undergoes metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules .

Toxicity : this compound has been associated with various toxic effects. In vitro studies have shown that it can induce lipid peroxidation, a process linked to oxidative stress and cellular damage. The extent of lipid peroxidation induction varies among different PAHs, with this compound demonstrating moderate activity compared to other halo-PAHs .

Mutagenicity and Carcinogenicity

The mutagenic potential of this compound has been evaluated using bacterial assays. It has been shown to cause mutations in specific strains of Salmonella typhimurium, indicating its capacity to act as a mutagen . Furthermore, studies suggest a correlation between exposure to halogenated PAHs and increased cancer risk, although direct evidence linking this compound specifically to carcinogenic outcomes in humans remains limited.

Phototoxicity

Phototoxicity studies reveal that upon exposure to ultraviolet (UV) light, this compound can generate reactive oxygen species (ROS), leading to oxidative damage in biological systems. This property is particularly relevant in environmental contexts where sunlight exposure may enhance the toxicity of this compound .

Applications in Research and Industry

Despite its potential risks, this compound has found applications in various analytical techniques:

  • Fluorescence Probes : Its fluorescence properties make it useful as a probe for detecting metal ions and other analytes in solution. Studies demonstrate its effectiveness in room temperature phosphorescence analysis, where it exhibits strong blue fluorescence under UV light .
  • Drug Development : Researchers are exploring its structural characteristics for developing new pharmaceuticals targeting various diseases, leveraging its ability to modify biological activity .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Lipid Peroxidation Induction : A study examined the induction of lipid peroxidation by various halo-PAHs, including this compound. It was found that while it induced lipid peroxidation, the levels were significantly lower than those induced by more potent PAHs like benzo[a]pyrene .
  • Mutagenicity Testing : In a series of Ames tests using S. typhimurium, this compound was shown to be mutagenic under specific conditions, reinforcing concerns about its potential health impacts when humans are exposed through environmental pathways .

Summary Table of Biological Activities

Activity Observation Reference
Lipid PeroxidationModerate induction compared to other halo-PAHs
MutagenicityPositive results in Ames test
PhototoxicityInduces ROS generation upon UV exposure
ApplicationsFluorescence probe for metal detection

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 9-Bromophenanthrene in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemically compatible gloves (e.g., nitrile) and lab coats to prevent skin contact. Inspect gloves for permeability and breakthrough time as per manufacturer guidelines .
  • Ventilation : Maintain adequate airflow during small-scale use. For large-scale/emergency scenarios, use NIOSH/MSHA or EN 136-approved respirators if exposure limits are exceeded .
  • Hygiene : Avoid eating, drinking, or smoking in lab areas. Wash hands thoroughly after handling and decontaminate clothing before reuse .

Q. How should this compound be stored to ensure chemical stability?

  • Methodological Answer :

  • Store in a dry, cool, and well-ventilated environment. Containers must be tightly sealed to prevent degradation.
  • Classification under German storage categories (LGK 11/13) recommends separation from incompatible substances (e.g., strong oxidizers) .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer :

  • A common method involves bromination of phenanthrene using bromine in the presence of Lewis acids (e.g., FeBr₃).
  • Microwave-assisted synthesis (45 seconds) with sodium azide and potassium tert-butoxide in DMSO offers a high-yield, rapid alternative .

Q. Which spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Gas chromatography-MS (GC-MS) with electron ionization (EI) for molecular weight confirmation .
  • Infrared (IR) Spectroscopy : Identification of C-Br stretching vibrations (~550–600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in vapor pressure data for halogenated polycyclic aromatic compounds like this compound?

  • Methodological Answer :

  • Compare experimental data (e.g., Knudsen effusion method) with computational predictions (e.g., COSMOtherm software).
  • Validate results against NIST Standard Reference Data, which provides sublimation enthalpy (100.5 ± 1.8 kJ/mol at 315–368 K) and ionization energy (7.48–7.58 eV) .

Q. What strategies are recommended for assessing environmental risks of this compound given limited ecotoxicity data?

  • Methodological Answer :

  • In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict biodegradation and bioaccumulation factors (BCF).
  • Experimental Testing : Conduct acute toxicity assays (e.g., Daphnia magna immobilization) and measure PNEC (Predicted No-Effect Concentration) .

Q. How does this compound interact with metal ions in photophysical studies?

  • Methodological Answer :

  • Phosphorescence Analysis : Monitor room-temperature phosphorescence (RTP) quenching upon interaction with metal ions (e.g., Cu²⁺, Fe³⁺).
  • Spectrofluorimetry : Use Stern-Volmer plots to quantify binding constants and dynamic/static quenching mechanisms .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry and calculate HOMO-LUMO gaps using B3LYP/6-311+G(d,p) basis sets.
  • Molecular Dynamics (MD) : Simulate sublimation behavior using NIST-derived thermodynamic parameters (e.g., enthalpy, entropy) .

Properties

IUPAC Name

9-bromophenanthrene
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InChI

InChI=1S/C14H9Br/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQXKVWKJVUZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H9Br
Source PubChem
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DSSTOX Substance ID

DTXSID4049321
Record name 9-Bromophenanthrene
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Molecular Weight

257.12 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

573-17-1
Record name 9-Bromophenanthrene
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Record name 9-Bromophenanthrene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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